molecular formula C24H19ClN2O2S B2651242 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 338957-27-0

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2651242
CAS No.: 338957-27-0
M. Wt: 434.94
InChI Key: VNQKOZUWBAUYHI-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

  • Step 1: Formation of Thiazole Ring

      Reactants: α-haloketone (e.g., 2-chloroacetophenone) and thioamide (e.g., thiourea)

      Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide

      Product: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole

  • Step 2: Acetylation

      Reactants: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole and acetic anhydride

      Conditions: Reflux in the presence of a catalyst such as pyridine

      Product: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl acetate

  • Step 3: Amidation

      Reactants: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl acetate and 4-methoxyaniline

      Conditions: Reflux in the presence of a base such as triethylamine

      Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, resulting in the formation of amines or reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiazole derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-4-phenyl-1,3-thiazole: Lacks the acetamide and methoxyphenyl groups, resulting in different biological activities.

    N-(4-methoxyphenyl)acetamide: Lacks the thiazole ring, leading to different chemical properties and applications.

Uniqueness

The unique combination of the thiazole ring, chlorophenyl, phenyl, and methoxyphenyl groups in 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c1-29-18-13-11-17(12-14-18)26-22(28)15-21-23(16-7-3-2-4-8-16)27-24(30-21)19-9-5-6-10-20(19)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQKOZUWBAUYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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